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Compound of Interest

2-(Hydroxymethyl)-4,6-
Compound Name:

dimethylphenol
CAS No.: 4397-13-1
Cat. No.: B7906477

Get Quote

Executive Summary & Chemical Identity[1]

2-(Hydroxymethyl)-4,6-dimethylphenol (CAS: 4397-13-1), also known as 4,6-
dimethylsaligenin or 2-hydroxy-3,5-dimethylbenzyl alcohol, is a bifunctional aromatic compound
containing both a phenolic hydroxyl and a benzylic alcohol moiety. Its correct identification is
crucial because it is an isomer of 4-(hydroxymethyl)-2,6-dimethylphenol; distinguishing these

requires precise interpretation of coupling patterns in NMR.

Chemical Profile
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Property Data
C
Molecular Formula H
O
Molecular Weight 152.19 g/mol
Monoisotopic Mass 152.0837 Da
Appearance White to off-white crystalline solid
Melting Point ~63-66 °C (Lit.)

Solubility Soluble in alcohols, acetone, DMSO, CDCI

Structural Elucidation Strategy

To confirm the structure of 2-(hydroxymethyl)-4,6-dimethylphenol and rule out its isomers,
we employ a multi-modal approach. The core challenge is proving the ortho position of the
hydroxymethyl group relative to the phenol.

Analytical Workflow Diagram

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b7906477/docs?utm_src=pdf-body#technical-guide-spectral-data-analysis-of-2-hydroxymethyl-4-6-dimethylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7906477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Unknown Sample
(C9H1202)

Step 1: Mass Check

Mass Spectrometry (MS)
Confirm MW = 152
Fragment m/z 134 (H20O loss)

Step 2: Funct. Groups

Infrared (IR)
Identify OH Types
Phenolic vs Benzylic

Step 3: Connectivity

1H NMR
Confirm Substitution Pattern
(2 x Ar-H meta coupling)

Step 4: Carbon Skeleton

13C NMR
Count Carbons (9 signals)
Identify C-O environments

Confirmed Structure:
2-(Hydroxymethyl)-4,6-dimethylphenol

Click to download full resolution via product page
Figure 1: Logical workflow for the structural confirmation of substituted phenolic alcohols.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence for molecular weight and characteristic
fragmentation associated with the benzyl alcohol moiety.
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Fragmentation Logic

The molecular ion (M

) is expected at m/z 152. A characteristic feature of ortho-hydroxybenzyl alcohols (saligenins) is
the facile loss of water to form a quinone methide-like intermediate, followed by further
fragmentation.

Key Peaks (El, 70 eV):

m/z 152 (M
): Parent peak. Intensity is typically moderate (20-50%).

e m/z 134 (M - 18): Loss of H

O. This is often the base peak (100%) due to the stability of the resulting quinone methide
species.

e m/z 135 (M - 17): Loss of OH radical.

m/z 107/105: Further loss of CO or methyl groups from the ring.
Interpretation: The dominance of the [M-18]

peak is a strong indicator of the ortho-hydroxymethyl arrangement, facilitated by the proximity
of the phenolic proton to the benzylic hydroxyl group (intramolecular hydrogen bonding
promotes dehydration).

Infrared Spectroscopy (FT-IR)[2]

IR analysis distinguishes the two types of hydroxyl groups (phenolic vs. alcoholic) and confirms
the aromatic substitution pattern.

Characteristic Bands
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Frequency (cm

Assignment Notes
)
Broad band. Overlap of
phenolic OH and benzylic OH.
3100-3450 O-H Stretch _
Intramolecular H-bonding often
shifts this lower (~3200).
Methyl groups (-CH
2920-2960 C-H Stretch (Aliphatic) ) and Methylene (-CH
_).
) Characteristic "breathing"
1610, 1590 C=C Stretch (Aromatic) ]
modes of the benzene ring.
1450-1480 C-H Bend Methyl group deformation.
1230-1260 C-O Stretch (Phenolic) Strong, sharp band. Ar-OH.
Strong band. -CH
1000-1050 C-0O Stretch (Primary Alcohol)
-OH.
Consistent with 1,2,3,5-
800-860 C-H Out-of-Plane (OOP) tetrasubstitution (isolated H's

or meta-coupling).

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7]

[8][9][10][11]

This is the definitive method for structural assignment. The data below assumes a solvent of

CDCI

or Acetone-d

. Note that hydroxyl proton shifts are concentration- and solvent-dependent.

Proton NMR ( H NMR)
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Rationale: We must observe two distinct methyl signals, one methylene singlet, and two
aromatic protons with meta coupling (J ~ 2 Hz).

Shift (

- . Structural
Multiplicity Integral Assignment Lodi
ogic
ppm) g
Ar-CH Methyl at para to
2.20-2.25 Singlet (s) 3H OH (shielded
(C4) relative to ortho).
, Ar-CH Methyl at ortho to
2.25-2.30 Singlet (s) 3H
Benzylic
_ Ar-CH methylene.
4.60 - 4.80 Singlet (s) 2H i
-OH Deshielded by
Oxygen.
Doublet (d, Proton between
6.80 — 6.90 1H Ar-H (H5)
J~2Hz) two methyls.
Proton between
Doublet (d,
6.90 - 7.00 1H Ar-H (H3) Methyl and
J~2Hz)
Hydroxymethy!.
Phenolic proton
~8.00 Broad (br s) 1H Ar-OH ) )
(highly variable).
-CH Aliphatic alcohol
~2.00-4.00 Broad (br s) 1H ]
OH proton (variable).

Critical Distinction: In the isomer 4-(hydroxymethyl)-2,6-dimethylphenol, the aromatic protons
would be equivalent (singlet, 2H) due to symmetry. In our target compound (2-
(hydroxymethyl)-4,6-dimethylphenol), the aromatic protons are non-equivalent (H3 and H5)
and will show meta coupling (appearing as two small doublets or broad singlets), proving the
lack of symmetry.
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Carbon-13 NMR ( C NMR)

Rationale: We expect 9 distinct carbon signals.

Shift (
Type (DEPT) Assignment Notes
ppm)
Ar-CH -
Two distinct methyl
16.0-21.0 CH _ Y
(x2) signals.
-CH
CH .
60.0 - 65.0 Benzylic carbon.
OH
125.0-128.0 CH Ar-C (C5) Aromatic methine.
C Methyl-substituted
128.0 — 130.0 Ar-C (C6)
quaternary carbon.
129.0-131.0 CH Ar-C (C3) Aromatic methine.
c Methyl-substituted
131.0-133.0 Ar-C (C4)
guaternary carbon.
Hydroxymethyl-
126.0 — 129.0 c Ar-C (C2) YETOXymety
substituted carbon.
C Phenolic carbon (most
150.0 - 154.0 Ar-C (C1)

deshielded).

Experimental Protocols

To ensure reproducibility and valid spectral data, follow these preparation steps.

A. NMR Sample Preparation[2][8][11][12][13][14][15]

e Mass: Weigh 10-15 mg of the solid sample.
e Solvent: Dissolve in 0.6 mL of CDCI

(Chloroform-d).
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o Note: If solubility is poor or OH peaks are critical, use DMSO-d

. In DMSO, OH protons will appear as sharp peaks (often split) rather than broad singlets,
and they will be shifted downfield.

« Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube
to remove inorganic salts (e.g., residual NaOH from synthesis).

» Reference: Ensure the solvent contains TMS (Tetramethylsilane) as an internal standard (

0.00).[1][2]

B. IR Sample Preparation (ATR Method)

Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

Deposition: Place a small amount of solid crystalline sample (~2 mg) directly onto the crystal.

Compression: Apply pressure using the anvil to ensure good contact.

Acquisition: Collect background spectrum (air) first. Scan range: 4000-600 cm

: Resolution: 4 cm

: Scans: 16 or 32.

C. GC-MS Sample Preparation

» Derivatization (Optional but Recommended): Phenols and alcohols can tail on GC columns.
Silylation with BSTFA is recommended.

o Mix 1 mg sample with 100

L Pyridine and 100
L BSTFA + 1% TMCS.

o Heat at 60°C for 30 minutes.

e Dilution: Dilute 1
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L of the reaction mix into 1 mL of Dichloromethane (DCM).

Injection: Inject 1

L in Split mode (20:1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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